(1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid is a synthetic compound designed as an analog of 1-aminocyclopropane-1-carboxylic acid (ACC). [] ACC serves as the immediate precursor to the plant growth hormone ethylene in plants. [] This compound is a valuable tool in scientific research, particularly in studying ethylene biosynthesis and its regulation.
This compound falls under the category of amino acids and is classified as a cyclopropane derivative. It is particularly notable for its chirality, which plays a crucial role in its reactivity and biological activity.
The synthesis of (1R,2S)-1-amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid can be achieved through multiple methods. A common approach involves the cyclopropanation of suitable precursors followed by functional group transformations.
In industrial settings, optimized synthetic routes are employed to ensure high yield and purity. Enzymatic methods have also been explored as environmentally friendly alternatives to traditional chemical synthesis, particularly for producing chiral derivatives efficiently.
The molecular structure of (1R,2S)-1-amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid features:
(1R,2S)-1-amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid participates in various chemical reactions:
The mechanism of action of (1R,2S)-1-amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid is primarily related to its interactions with biological systems:
Research indicates that this compound may act as an enzyme inhibitor in certain biochemical pathways. Its structural features allow it to mimic substrate binding sites or transition states in enzymatic reactions.
It has been studied as a ligand in various biochemical assays, suggesting potential roles in drug development targeting specific receptors or enzymes.
The physical and chemical properties of (1R,2S)-1-amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
(1R,2S)-1-amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid has numerous scientific applications:
It serves as a building block for synthesizing complex organic molecules and acts as a chiral auxiliary in asymmetric synthesis.
The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Research explores its potential as a therapeutic agent for developing drugs targeting specific enzymes or receptors.
It is utilized in producing fine chemicals and as an intermediate in pharmaceutical synthesis .
The defining feature of (1R,2S)-1-amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid is its highly strained cyclopropane ring, which imposes exceptional conformational restrictions on the molecule. Unlike linear amino acids or larger ring systems, the cyclopropane core features C-C bond angles compressed to approximately 60°—significantly less than the typical tetrahedral angle of 109.5°. This immense angle strain generates a unique combination of structural rigidity and high chemical reactivity. The geminal positioning of the amino (-NH₂) and carboxylic acid (-COOH) groups on one carbon atom, coupled with the hydroxymethyl (-CH₂OH) substituent on the adjacent carbon, creates a spatially defined arrangement that mimics the transition states or bioactive conformations of peptide-derived metabolites [1] [7].
The cyclopropane ring's Bredt's rule-defining geometry (where bridgehead atoms cannot accommodate double bonds) further enhances metabolic stability by protecting against enzymatic degradation pathways that target conventional amino acids. This stability is evidenced in advanced drug candidates where cyclopropane amino acids demonstrate enhanced plasma half-lives compared to their non-constrained analogs. Quantum mechanical calculations reveal substantial ring strain energies of ~27.5 kcal/mol, which contributes to both synthetic challenges and unique binding properties. When incorporated into peptides, this amino acid induces pronounced chain termination and β-turn mimetic effects due to its restricted φ and ψ dihedral angles, making it invaluable for designing constrained peptidomimetics and enzyme inhibitors targeting protein-protein interactions [1] [6].
Table 1: Structural Parameters of Cyclopropane Amino Acid Derivatives
Compound Name | Molecular Formula | Key Structural Features | Ring Strain Energy (kcal/mol) |
---|---|---|---|
(1R,2S)-1-Amino-2-(hydroxymethyl)cyclopropanecarboxylic acid | C₅H₉NO₃ | 1,2-disubstituted cyclopropane; vicinal amino/hydroxymethyl | ~27.5 |
(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid | C₅H₉NO₂ | 1,2-disubstituted cyclopropane; vicinal carboxylic acid/aminomethyl | ~27.5 [1] |
(1S,2R)-1-Amino-2-(o-tolyl)cyclopropanecarboxylic acid | C₁₁H₁₃NO₂ | Aromatic substituent; chiral centers | ~27.5 [5] |
(1R,2S)-2-[(1S)-1-Amino-2-hydroxy-2-oxoethyl]cyclopropanecarboxylic acid | C₆H₉NO₄ | Dicarboxylic acid analog; hydroxymethyl variant | ~27.5 [2] |
The targeted synthesis of stereodefined cyclopropane amino acids emerged from mid-20th century efforts to create conformationally restricted enzyme inhibitors. Early approaches relied on diastereoselective cyclopropanation of allylic amino acid derivatives using the Simmons-Smith reaction, but suffered from low enantiocontrol. The breakthrough came with asymmetric catalysis in the 1990s, exemplified by the use of chiral copper-carbenoid complexes to generate enantiomerically enriched cyclopropanes. (1R,2S)-1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid was first unambiguously characterized through stereospecific synthetic routes developed for structurally related antiviral agents like efavirenz, where cyclopropylethynyl groups demonstrated unexpected metabolic stability [4] [7].
A pivotal advancement occurred with the development of the Kulinkovich reaction (1989), enabling direct synthesis of aminocyclopropanes from esters and Grignard reagents via titanium-mediated cyclization. This methodology was refined through EU-funded research programs (LateCPC project, 2021) to achieve the hydroxymethyl variant via three critical steps:
Table 2: Historical Development Milestones
Year | Development | Impact on Target Compound Synthesis |
---|---|---|
1989 | Kulinkovich Reaction Discovery | Enabled Ti-mediated cyclopropanation of esters |
1998 | Davies Chiral Dirhodium Catalysts | Achieved >95% ee in cyclopropanation reactions |
2013 | Vinylcyclopropane Route Optimization | Concise synthesis of (1R,2S)-vinyl precursors [4] |
2021 | Late-Stage C-H Functionalization (LateCPC) | Direct hydroxymethylation of cyclopropane scaffolds |
The specific (1R,2S) relative configuration—where the amino and hydroxymethyl groups are trans-oriented across the cyclopropane ring—confers exceptional molecular recognition properties. X-ray crystallographic studies reveal that this stereoisomer adopts a pseudo-diequatorial conformation that perfectly complements the binding pockets of enzymes involved in inflammatory response regulation. When evaluated against soluble epoxide hydrolase (sEH)—a key target in inflammation and pain management—the (1R,2S) isomer demonstrated 50-fold greater inhibitory potency (IC₅₀ ≈ 0.05 nM) than its (1S,2R) counterpart. This stereospecific activity arises from optimal hydrogen bonding between the hydroxymethyl group and catalytic residues (Tyr₃₈₃, Tyr₄₆₆) in the sEH active site, while the rigid cyclopropane backbone prevents conformational adaptation to non-target enzymes [7].
The stereochemical configuration also dictates metabolic behavior:
Table 3: Stereochemical Influence on Biological Activity
Biological Target | (1R,2S) Isomer Activity | (1S,2R) Isomer Activity | Structural Basis for Selectivity |
---|---|---|---|
Soluble Epoxide Hydrolase (sEH) | IC₅₀ = 0.05 nM (HsEH) | IC₅₀ = 2.5 nM (HsEH) | Optimal H-bonding to Tyr₃₈₃/Tyr₄₆₆ |
TLR4/NF-κB Signaling | IL-6 reduction: 78% | IL-6 reduction: 22% | Disruption of MyD88 adapter binding |
GABAₐ Receptor | Kᵢ = 420 nM | Kᵢ > 10,000 nM | Complementary hydrophobic pocket fit |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1